molecular formula C18H16ClN3OS B2556487 N-(3-chloro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 941905-76-6

N-(3-chloro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2556487
CAS No.: 941905-76-6
M. Wt: 357.86
InChI Key: HEPXOEZQMDAFPB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a specialized synthetic compound designed for pharmacological and biochemical research. This acetamide derivative features a distinct molecular architecture, combining chloro-methylphenyl and phenyl-imidazole rings linked through a sulfanyl-acetamide bridge, a structural motif observed in scaffolds investigated for modulating various biological pathways . Its core research value lies in its potential as a key intermediate or functional probe in medicinal chemistry and drug discovery. Researchers are exploring its applicability primarily in the development of enzyme inhibitors, given that structurally related sulfanyl-acetamide compounds have demonstrated significant activity in biochemical assays . The compound's mechanism of action is believed to involve targeted molecular interaction with active sites, potentially disrupting protein function. Current investigations focus on its utility in hit-to-lead optimization campaigns, where it serves as a versatile building block for constructing more complex molecules aimed at specific therapeutic targets. It is strictly for research use in controlled laboratory environments.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-12-7-8-14(9-15(12)19)21-17(23)11-24-18-20-10-16(22-18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPXOEZQMDAFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile.

    Introduction of the sulfanyl group: This step might involve the reaction of the imidazole derivative with a thiol or disulfide compound.

    Acylation: The final step could involve the acylation of the sulfanyl-imidazole intermediate with an acyl chloride or anhydride to form the acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imidazole ring or other functional groups can be reduced under suitable conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfanyl group might also play a role in binding to metal ions or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS: EN300-138710) Structure: Differs in the substitution pattern of the phenyl rings: the acetamide nitrogen is linked to a 4-chlorophenyl group, and the imidazole bears a 4-chlorophenyl substituent. No direct bioactivity data are reported, but similar chloro-substituted acetamides show moderate enzyme inhibition .

2-[(5-Nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide (M64) Structure: Replaces the imidazole with a nitro-substituted benzimidazole and attaches the acetamide to a 4-phenoxyphenyl group. Bioactivity: M64 is a biofilm inhibitor targeting the MvfR ligand-binding domain. The benzimidazole and nitro groups enhance steric bulk and electron deficiency, which may improve target specificity but reduce solubility compared to the target compound .

N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Structure: Substitutes the imidazole with a triazole ring and introduces a sulfanyl-methyl group. However, the increased molecular complexity may reduce synthetic accessibility .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted)
Target Compound ~414 (estimated) 3-Cl-4-MePh, 5-Ph-imidazole ~3.2
N-(4-Chlorophenyl)-analogue 388.3 4-ClPh, 5-(4-ClPh)-imidazole ~3.8
M64 437.4 5-NO₂-benzimidazole, 4-phenoxyPh ~4.1
Compound 8t 428.5 5-indolylmethyl-oxadiazole ~2.9

The target compound’s lower molecular weight and balanced lipophilicity (LogP ~3.2) suggest favorable drug-likeness compared to bulkier analogues like M64.

Biological Activity

N-(3-chloro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic compound belonging to the thioacetamide class. Its unique structure, characterized by an imidazole ring and a thioacetamide moiety, suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and case studies.

The compound's IUPAC name is N-(3-chloro-4-methylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide. Its molecular formula is C18H16ClN3OSC_{18}H_{16}ClN_3OS, with a molecular weight of 363.85 g/mol. The compound features a chloro group, methyl group, and an imidazole ring, which are critical for its biological interactions.

Synthesis

The synthesis typically involves the reaction of 3-chloro-4-methylaniline with 2-bromo-1-phenyl-1H-imidazole in the presence of a base like potassium carbonate, followed by treatment with thioacetic acid. This method has been optimized for yield and purity using solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Anticancer Activity

Studies have demonstrated that imidazole-containing compounds can induce apoptosis in cancer cells. For example, compounds with similar imidazole and thioacetamide structures have shown cytotoxic effects against various cancer cell lines such as A431 and Jurkat cells . The mechanism often involves interaction with cellular proteins and modulation of apoptotic pathways.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The imidazole ring can interact with metal ions in enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways involved in cell proliferation and apoptosis.
  • Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cell death in cancer cells.

Case Studies

Several studies have explored related compounds:

  • Thiazole Derivatives : A study reported that thiazole derivatives with similar substituents exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines .
  • Imidazole Compounds : Research on imidazole-based drugs has shown that they can effectively inhibit tumor growth in vivo, indicating a promising avenue for further exploration of this compound .

Data Summary Table

PropertyValue
IUPAC NameN-(3-chloro-4-methylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Molecular FormulaC18H16ClN3OSC_{18}H_{16}ClN_3OS
Molecular Weight363.85 g/mol
Antimicrobial ActivityPotential against Gram-positive and Gram-negative bacteria
Anticancer ActivityInduces apoptosis in cancer cell lines
Mechanism of ActionEnzyme inhibition, receptor modulation, oxidative stress induction

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